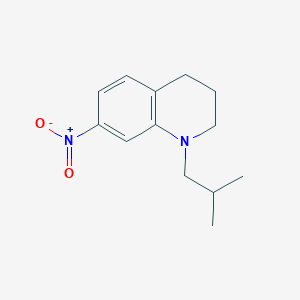

1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline

Description

Significance of Tetrahydroquinoline Scaffolds in Organic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) core is a privileged structural motif in organic chemistry, recognized for its prevalence in a vast array of biologically active compounds and its utility as a versatile synthetic intermediate. nih.gov

The history of quinoline (B57606) chemistry dates back to 1834 when it was first isolated from coal tar. A pivotal moment in its synthesis was the Skraup synthesis, a reaction that involves the heating of aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. The subsequent development of methods to reduce the pyridine (B92270) ring of the quinoline system led to the formation of 1,2,3,4-tetrahydroquinolines, significantly expanding the chemical space and an array of potential applications for this class of compounds. wikipedia.org Numerous synthetic strategies have since been developed to access substituted tetrahydroquinolines, including domino reactions and catalytic hydrogenation processes. nih.govorganic-chemistry.org

Nitrogen-containing heterocycles are fundamental building blocks in the design and synthesis of a wide range of functional molecules, from pharmaceuticals and agrochemicals to materials science. Their ability to engage in various chemical interactions, including hydrogen bonding and metal coordination, makes them indispensable in the creation of complex molecular architectures with tailored properties. The tetrahydroquinoline scaffold, with its embedded nitrogen atom, provides a robust framework that can be readily functionalized to explore diverse chemical and biological activities.

Role and Impact of Nitro and Isobutyl Substituents on Chemical Properties and Reactivity

The chemical character of 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline is profoundly influenced by the electronic and steric contributions of its nitro and isobutyl substituents.

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. When attached to the aromatic ring of the tetrahydroquinoline scaffold at the 7-position, it significantly reduces the electron density of the benzene (B151609) ring. This deactivation of the aromatic system has profound implications for its reactivity, particularly in electrophilic aromatic substitution reactions, where it would direct incoming electrophiles to the meta positions relative to itself (positions 6 and 8 of the tetrahydroquinoline ring). The presence of the nitro group also enhances the acidity of the N-H proton in the parent 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683).

The isobutyl group, attached to the nitrogen atom at the 1-position, introduces both steric bulk and a modest electron-donating effect. The branched nature of the isobutyl group can sterically hinder the approach of reagents to the nitrogen atom and influence the conformational preferences of the tetrahydroquinoline ring system. Electronically, as an alkyl group, it donates electron density through an inductive effect, which can modulate the nucleophilicity of the nitrogen atom. This interplay between the steric and electronic properties of the isobutyl group can fine-tune the reactivity and physical properties of the molecule.

Scope and Objectives of Academic Research Pertaining to this compound

While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the objectives of studying such a compound can be inferred from the broader context of chemical research. Key areas of interest would likely include:

Synthetic Methodology: Developing efficient and stereoselective synthetic routes to access this and related 1-alkyl-7-nitro-tetrahydroquinolines. This could involve the alkylation of 7-nitro-1,2,3,4-tetrahydroquinoline or the cyclization of appropriately substituted precursors. mdpi.com

Physicochemical Characterization: A thorough investigation of its structural, spectroscopic, and electronic properties through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. Such studies would provide valuable data on bond lengths, bond angles, and conformational dynamics. researchgate.net

Reactivity Studies: Exploring the chemical reactivity of the molecule, including reactions involving the aromatic ring, the nitrogen atom, and the nitro group. For instance, the reduction of the nitro group to an amino group would yield a new derivative with a significantly altered electronic profile.

Biological Screening: Given the prevalence of the tetrahydroquinoline scaffold in bioactive molecules, it would be a logical step to evaluate this compound and its derivatives for a range of biological activities. nih.gov

Compound Data

| Compound Name |

| This compound |

| 7-nitro-1,2,3,4-tetrahydroquinoline |

| Aniline |

| Glycerol |

| Nitrobenzene |

| Quinoline |

| Sulfuric acid |

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)-7-nitro-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10(2)9-14-7-3-4-11-5-6-12(15(16)17)8-13(11)14/h5-6,8,10H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMVNPPYRKIWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652936 | |

| Record name | 1-(2-Methylpropyl)-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959235-79-1 | |

| Record name | 1-(2-Methylpropyl)-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways

Direct and Indirect Nitration Strategies for Tetrahydroquinoline Rings

One primary approach to synthesizing 7-nitro-tetrahydroquinoline derivatives involves the direct electrophilic nitration of the tetrahydroquinoline core. The success and regiochemical outcome of this reaction are highly dependent on the state of the nitrogen atom within the heterocyclic ring.

Regioselective Nitration of Tetrahydroquinoline Derivatives

The direct nitration of the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule can be controlled to selectively yield the 7-nitro isomer. In strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid, the amino group of the tetrahydroquinoline ring exists in its protonated form (-NH2+). This ammonium (B1175870) cation acts as a powerful deactivating group and a meta-director. Consequently, electrophilic attack by the nitronium ion (NO2+) is directed to the positions meta to the electron-withdrawing substituent. This results in the preferential formation of 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683). researchgate.net

A typical procedure involves the slow addition of 1,2,3,4-tetrahydroquinoline to cooled, concentrated sulfuric acid, followed by the concomitant addition of nitric acid while maintaining a low temperature (e.g., 278–283 K). researchgate.net The reaction mixture is stirred for several hours before being poured onto ice to precipitate the product. This method provides a direct and established route to the 7-nitro substituted core structure. Subsequent N-alkylation, for instance, via reductive amination with isobutyraldehyde (B47883), would be required to complete the synthesis of the target molecule, 1-isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline.

Influence of Protecting Groups and Reaction Conditions on Nitration Outcome

In contrast to the direct nitration of the unprotected amine under acidic conditions, the presence of a protecting group on the nitrogen atom fundamentally alters the regiochemical outcome. When the nitrogen is protected, for example as an amide (e.g., N-acetyl or N-trifluoroacetyl) or a carbamate, it is no longer protonated. An N-acyl group is still electron-withdrawing and deactivating towards electrophilic aromatic substitution, but it is an ortho-, para-director.

Due to steric hindrance from the fused aliphatic ring at the 8-position (ortho), the nitration is directed primarily to the 6-position (para). Therefore, nitration of N-protected tetrahydroquinolines typically yields the 6-nitro isomer as the major product, with the 8-nitro isomer and only minor amounts of the 7-nitro isomer being formed. This makes the use of N-protecting groups an unsuitable strategy for the specific synthesis of 7-nitro derivatives. The choice of protecting group and the specific reaction conditions (reagents, temperature) can fine-tune the selectivity, but the general trend favors 6-substitution. This highlights the critical role of the nitrogen substituent in directing the regioselectivity of nitration on the tetrahydroquinoline ring.

| Starting Material | Nitrating Agent | Conditions | Major Product |

| 1,2,3,4-Tetrahydroquinoline | HNO₃ / H₂SO₄ | 278–283 K | 7-Nitro-1,2,3,4-tetrahydroquinoline |

| N-Acetyl-1,2,3,4-tetrahydroquinoline | HNO₃ / Ac₂O | Low Temperature | 1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline |

| N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline | HNO₃ / H₂SO₄ | Low Temperature | 1-Trifluoroacetyl-6-nitro-1,2,3,4-tetrahydroquinoline |

Construction of the Tetrahydroquinoline Ring System with Pre-installed Substituents

An alternative and often more convergent strategy involves building the tetrahydroquinoline ring from acyclic or simpler cyclic precursors that already contain the nitro group and, in some cases, the N-isobutyl moiety. This approach avoids potential issues with regioselectivity during nitration.

Cycloaddition Reactions (e.g., Diels-Alder type) for Ring Formation

The aza-Diels-Alder reaction, specifically the Povarov reaction, provides a powerful method for constructing the tetrahydroquinoline skeleton with pre-installed substituents. This reaction involves the [4+2] cycloaddition of an electron-rich alkene (dienophile) with an N-arylimine (azadiene).

To synthesize a 7-nitro-tetrahydroquinoline, the reaction can be designed as a one-pot, three-component process. For example, 3-nitroaniline (B104315) can be reacted with an aldehyde and an electron-rich alkene. researchgate.net The in-situ formation of an imine from 3-nitroaniline and the aldehyde is followed by a Lewis acid-catalyzed cycloaddition with the alkene. This approach directly installs the nitro group at the desired 7-position of the resulting tetrahydroquinoline ring. While this method often yields highly substituted products, the core principle of building the ring with the nitro group in place is clearly demonstrated.

A related domino strategy involves the reduction of a nitrobenzene (B124822) to the corresponding aniline (B41778) in situ, which then participates in an imine formation and subsequent intramolecular aza-Diels-Alder reaction to yield complex tetrahydroquinolines. researchgate.net

| Aniline Component | Aldehyde Component | Alkene Component | Catalyst | Product Type |

| 3-Nitroaniline | Benzaldehyde | trans-Anethole | BF₃·OEt₂ | 7-Nitro-tetrahydroquinoline derivative |

| Various Nitrobenzenes | Various Aldehydes | Cyclopentadiene | Fe/Citric Acid, Montmorillonite K10 | Fused Tetrahydroquinoline derivative |

Domino and Cascade Reactions in Tetrahydroquinoline Synthesis

Domino reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer an efficient route to complex molecules like substituted tetrahydroquinolines. nih.govresearchgate.net One such strategy begins with a suitably substituted 2-nitroaryl precursor. mdpi.com For instance, a domino sequence can be initiated by the reaction of a Morita-Baylis-Hillman (MBH) acetate (B1210297) containing a 2-fluoro-5-nitrophenyl group with an amine, such as isobutylamine. nih.gov This process involves a sequential Michael addition of the amine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the heterocyclic ring. This specific example yields a 1-isobutyl-6-nitro-1,2-dihydroquinoline, demonstrating a powerful method for concurrently installing both the N-substituent and the nitro group in a single operation. nih.gov Subsequent reduction of the dihydroquinoline double bond would afford the desired tetrahydroquinoline.

Another domino approach involves the catalytic reduction of a 2-nitroarylketone or aldehyde, which triggers a cascade of reductive amination and cyclization to furnish the tetrahydroquinoline ring. mdpi.com

Reductive Amination and Cyclization Approaches

This strategy focuses on forming the N-C bond and the C-C bond of the heterocyclic ring through reductive processes. A key approach involves the reductive cyclization of an ortho-substituted nitroarene. For example, the reduction of an o-nitrophenyl compound bearing a three-carbon side chain with a carbonyl group can lead to the formation of a tetrahydroquinoline. The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the carbonyl group (reductive amination) to form the heterocyclic ring. nih.gov

Alternatively, a pre-formed quinoline (B57606) or 7-nitroquinoline (B188568) can be N-alkylated in a one-pot tandem reaction. A boronic acid-catalyzed reduction of the quinoline ring using a Hantzsch ester, followed by reductive alkylation with an aldehyde (e.g., isobutyraldehyde), can efficiently produce N-alkylated tetrahydroquinolines. organic-chemistry.org This method allows for the late-stage introduction of the N-isobutyl group onto a pre-existing or pre-nitrated quinoline system. General reductive amination protocols, which involve reacting an amine (like 7-nitro-1,2,3,4-tetrahydroquinoline) with an aldehyde (isobutyraldehyde) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃), represent a standard and reliable method for the final N-alkylation step. youtube.com

Installation of the Isobutyl Group on the Tetrahydroquinoline Nitrogen

The final step in the synthesis of this compound is the introduction of the isobutyl moiety onto the nitrogen atom of the 7-nitro-1,2,3,4-tetrahydroquinoline precursor. This transformation converts a secondary amine into a tertiary amine and can be accomplished through several standard organic chemistry methods, primarily direct N-alkylation or reductive alkylation.

N-Alkylation Strategies for Tertiary Amine Formation

Direct N-alkylation is a common and straightforward method for forming carbon-nitrogen bonds. In this approach, the secondary amine of 7-nitro-1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking an electrophilic isobutyl source. The most common reagents for this purpose are isobutyl halides, such as isobutyl bromide or isobutyl iodide.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. The choice of base and solvent is critical to the success of the reaction, preventing side reactions and ensuring a good yield. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic amines such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). Solvents are generally polar and aprotic, for instance, acetonitrile (B52724) (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). The reaction temperature can be varied to optimize the rate and yield.

Table 1: Typical Conditions for N-Alkylation of Tetrahydroquinolines

| Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|

| Isobutyl bromide | Potassium Carbonate | Acetonitrile | Reflux |

| Isobutyl iodide | Triethylamine | DMF | 60-80 °C |

A potential drawback of this method is the possibility of over-alkylation, leading to the formation of a quaternary ammonium salt. However, with a secondary amine substrate like 7-nitro-1,2,3,4-tetrahydroquinoline, this is less of a concern compared to primary amines. Careful control of stoichiometry—using a slight excess of the amine or a 1:1 ratio of reactants—can minimize this side reaction.

Reductive Alkylation Methods

Reductive alkylation, also known as reductive amination, offers an alternative and often more controlled pathway to N-alkylation. organic-chemistry.org This one-pot reaction involves treating the secondary amine, 7-nitro-1,2,3,4-tetrahydroquinoline, with isobutyraldehyde (2-methylpropanal). The initial reaction between the amine and the aldehyde forms an unstable carbinolamine, which then dehydrates to form an enamine or an iminium ion intermediate. This intermediate is then reduced in situ to yield the final tertiary amine product. frontiersin.org

A key advantage of this method is its high selectivity, as it avoids the formation of quaternary ammonium salts that can occur in direct alkylation. frontiersin.org The reaction is driven to completion by the removal of water or the immediate reduction of the intermediate. A variety of reducing agents can be employed, ranging from mild to powerful. Mild reducing agents are often preferred as they are selective for the iminium ion/enamine and will not reduce the nitro group or other sensitive functionalities.

Commonly used reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective in acidic conditions, and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) can also be used, although conditions must be carefully selected to prevent reduction of the nitro group on the aromatic ring. nih.gov Boronic acid has also been shown to catalyze the reductive alkylation of quinolines in the presence of a Hantzsch ester as the reducing agent. acs.orgorganic-chemistry.org

Table 2: Reducing Agents for Reductive Alkylation

| Reducing Agent | Typical Solvent | Catalyst/Additive | Key Features |

|---|---|---|---|

| Sodium Triacetoxyborohydride | Dichloroethane (DCE) | Acetic Acid | Mild, tolerates acid-sensitive groups. organic-chemistry.org |

| Sodium Cyanoborohydride | Methanol (MeOH) | Mild Acid | Effective at neutral to slightly acidic pH. |

| Catalytic Hydrogenation (H₂) | Ethanol (EtOH) | Palladium on Carbon (Pd/C) | Risk of nitro group reduction. nih.gov |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of the 7-nitro-1,2,3,4-tetrahydroquinoline precursor requires precise control over the reaction chemistry to ensure the correct isomer is formed and to establish the desired stereochemistry if chiral centers are present.

Control of Nitro Group Position (e.g., 7-position specific)

The regioselective nitration of the tetrahydroquinoline ring system is a critical challenge. The nitrogen atom in the saturated portion of the ring is an activating, ortho-, para-directing group. Therefore, direct nitration of 1,2,3,4-tetrahydroquinoline typically yields a mixture of isomers, with the 6-nitro and, to a lesser extent, the 8-nitro isomers being major products. Nitration under acidic conditions protonates the nitrogen, transforming it into a deactivating, meta-directing group, which would favor nitration at the 5- or 7-positions.

To achieve specific nitration at the 7-position, the directing effect of the nitrogen atom must be carefully modulated. One effective strategy is the use of a bulky N-protecting group. researchgate.net By introducing a sterically demanding group on the nitrogen, such as an acyl or sulfonyl group, access to the ortho-positions (5 and 7) is influenced. While the 6-position is electronically favored by the unprotected amine, steric hindrance from a bulky N-protecting group can disfavor nitration at the adjacent 5-position, thereby increasing the relative yield of the 7-nitro isomer.

A comprehensive study on the nitration of N-protected tetrahydroquinolines revealed that the choice of the protecting group significantly influences the regioselectivity. researchgate.net For instance, N-trifluoroacetyl-tetrahydroquinoline was found to produce a different isomeric ratio compared to the unprotected amine. While that particular study achieved total regioselectivity for the 6-position under certain conditions, it highlights the principle that manipulating the electronic and steric properties of the N-substituent is the key to controlling the position of nitration. Achieving specific 7-nitration often requires separating the desired isomer from a mixture via chromatography, or employing a more complex, multi-step synthetic route that builds the aromatic ring with the nitro group already in place.

Stereochemical Aspects of Tetrahydroquinoline Ring Formation

While the target molecule, this compound, is achiral, the tetrahydroquinoline scaffold is a common feature in many chiral natural products and pharmaceuticals. dicp.ac.cnnih.gov Therefore, the development of stereoselective methods for the synthesis of the ring system is of significant interest. Stereocenters can be introduced at positions 2, 3, or 4 of the ring depending on the synthetic route.

Asymmetric synthesis of substituted tetrahydroquinolines can be achieved through several strategies:

Chiral Catalysis: Enantioselective reduction of a quinoline or dihydroquinoline precursor using a chiral catalyst can set the stereochemistry. For example, chiral Brønsted acids or transition metal complexes with chiral ligands are used for asymmetric transfer hydrogenation reactions. organic-chemistry.org

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material, directing the formation of the ring in a diastereoselective manner. The auxiliary is then removed in a subsequent step.

Domino Reactions: Multi-step domino or cascade reactions starting from chiral precursors can be designed to construct the heterocyclic ring with high stereocontrol. nih.gov For instance, a diastereoselective synthesis of 2,4-disubstituted tetrahydroquinolines was developed from methyl (2-nitrophenyl)acetate via a tandem reduction-reductive amination sequence, yielding products with a specific cis-diastereomeric relationship. nih.gov

Cycloaddition Reactions: Diastereoselective [4+2] annulation reactions can be employed to construct the tetrahydroquinoline framework with excellent control over the relative stereochemistry of multiple substituents. nih.govfrontiersin.org

These methodologies provide pathways to chiral derivatives of 1,2,3,4-tetrahydroquinoline. If a substituent were present at the 2-, 3-, or 4-position of the ring in the target molecule, applying these principles would be essential for controlling its absolute and relative stereochemistry.

Reaction Chemistry and Transformational Pathways

Reactivity of the Nitro Group in the Tetrahydroquinoline Framework

The presence of the nitro group on the aromatic ring is a key determinant of the compound's reactivity, primarily serving as a precursor to the corresponding amino derivative and potentially activating the ring for nucleophilic substitution.

Catalytic Hydrogenation and Other Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion is most commonly achieved through catalytic hydrogenation. For nitro-substituted tetrahydroquinolines, this reaction proceeds efficiently under various conditions.

A general and effective method involves the use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This approach is widely applicable to a range of nitroaromatic compounds and typically affords high yields of the corresponding anilines. The reaction is initiated by the reduction of the nitro group, which then allows for further transformations if desired. nih.gov For instance, a domino reaction sequence can be triggered by the initial reduction of a nitro group, leading to the formation of the tetrahydroquinoline ring system itself. nih.gov

Alternative reducing agents can also be employed. For example, dissolving metal reductions, such as iron in the presence of a strong acid like concentrated HCl, have been successfully used to reduce nitro groups in related systems, initiating a cyclization sequence to form dihydro-quinolinones. nih.gov The choice of solvent can be crucial in these reactions, with dichloromethane (B109758) often providing good selectivity and yields. nih.gov

Table 1: Representative Conditions for the Reduction of Nitroarenes

| Catalyst/Reagent | Conditions | Product | Yield |

| 5% Pd/C | H₂ atmosphere | Amino derivative | 93-98% nih.gov |

| Iron Powder | Concentrated HCl, 100°C | Amino derivative (part of a domino reaction) | 72-88% (of final product) nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on Activated Nitro-aryl Systems

The strongly electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction requires the presence of a suitable leaving group, typically a halide, positioned ortho or para to the nitro group. libretexts.orgyoutube.com The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, which is a crucial factor for the reaction to proceed. youtube.com

For 1-isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline, an SNAr reaction would necessitate the presence of a leaving group at a position activated by the C7 nitro group. Without such a leaving group, direct nucleophilic substitution of a hydride ion (SNAr-H) is generally not feasible under standard conditions. The reaction's viability is highly dependent on the specific substrate and the nucleophile employed. nih.gov The more electron-withdrawing groups present on the aromatic ring, the more favorable the SNAr reaction becomes. youtube.com

Reactions Involving the Tetrahydroquinoline Nitrogen Atom

The secondary amine nitrogen in the tetrahydroquinoline ring is a key site for functionalization, allowing for the introduction of a wide array of substituents and the formation of quaternary ammonium (B1175870) salts.

N-Functionalization and Derivatization Beyond N-Alkylation

The nitrogen atom of the tetrahydroquinoline ring can undergo various reactions to introduce functional groups other than alkyl chains. N-acylation, for instance, can be achieved using acylating agents such as acid chlorides or anhydrides. N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the tetrahydroquinoline nitrogen and an aryl halide. These derivatizations are fundamental in modifying the electronic and steric properties of the molecule.

Quaternization Reactions and Formation of Ionic Derivatives

The reaction of the tertiary amine in N-substituted tetrahydroquinolines with alkyl halides leads to the formation of quaternary ammonium salts, a reaction known as the Menshutkin reaction. semanticscholar.org This process involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in a positively charged nitrogen center. nih.gov

The rate of quaternization can be influenced by the nature of the alkyl halide and the solvent. The formation of these ionic derivatives significantly alters the solubility and electronic properties of the parent molecule. mdpi.com

Transformations of the Saturated Carbocyclic Ring

The saturated carbocyclic portion of the tetrahydroquinoline ring system can also undergo chemical transformations, although this is generally less common than reactions involving the nitro group or the nitrogen atom.

Methods for the formation of saturated rings include the selective hydrogenation of the corresponding aromatic precursors. princeton.edu For instance, the hydrogenation of quinolines is a common method for producing tetrahydroquinolines. wikipedia.org Transformations of the saturated ring itself could involve oxidation to introduce carbonyl functionalities or dehydrogenation to form the corresponding quinoline (B57606). Ring-opening or ring-expansion reactions are also possibilities, though they often require specific functionalities to be present on the ring. The introduction of substituents onto the saturated ring typically requires starting with an already functionalized precursor, as direct C-H functionalization can be challenging.

Oxidative Rearrangements and Aromatization Studies

The tetrahydroquinoline core is susceptible to oxidative transformations, which can lead to a variety of products, including rearranged structures and the fully aromatic quinoline system.

Oxidative Rearrangements:

Electrochemical methods have demonstrated the oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. This transformation introduces a carbonyl group at the C4 position, indicating a significant rearrangement of the molecular scaffold. While not specifically documented for this compound, this pathway represents a potential oxidative fate. The presence of the electron-withdrawing nitro group at the 7-position would likely influence the regioselectivity and feasibility of such a reaction.

Another analogous transformation is the oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles, which proceeds through oxidation of the tetrahydro-β-carboline ring system. This suggests that the heterocyclic portion of this compound could undergo complex rearrangements under oxidative conditions.

Visible-light-mediated aerobic α-oxygenation presents another potential oxidative pathway. In studies on analogous tetrahydroisoquinolines, this method has been used to introduce an oxygen functionality at the position alpha to the nitrogen atom. For this compound, this would correspond to oxidation at the C2 position. However, it has been noted that the presence of a nitro group on the aromatic ring can diminish the yield of such reactions, likely due to its electron-withdrawing nature which can affect the stability of key intermediates.

Aromatization Studies:

Aromatization, the conversion of the tetrahydroquinoline ring to a quinoline ring, is a common competing reaction in the synthesis and transformation of tetrahydroquinolines. This process involves the loss of hydrogen from the saturated portion of the molecule. While often considered a side reaction, it can also be a targeted transformation. The driving force for aromatization is the formation of a stable aromatic system. The conditions that promote this transformation typically involve oxidizing agents or catalysts at elevated temperatures. For this compound, aromatization would lead to the formation of 1-isobutyl-7-nitroquinolinium cation.

Functionalization at Benzylic and Alkyl Positions

Strategic functionalization of the this compound scaffold can be achieved by targeting the benzylic C2 position and the isobutyl group.

Benzylic Functionalization (C2 Position):

The C2 position, being adjacent to the nitrogen atom and the aromatic ring, is activated for deprotonation and subsequent electrophilic attack. Studies on N-protected 2-aryl-1,2,3,4-tetrahydroquinolines have shown that lithiation at the 2-position can be achieved using a strong base like n-butyllithium, followed by quenching with various electrophiles to introduce new substituents. This methodology could potentially be applied to this compound, allowing for the introduction of a wide range of functional groups at this benzylic position. The isobutyl group on the nitrogen would serve as the protecting group in this context.

Functionalization at the 4-Position:

Recent studies have also demonstrated the selective deprotonation and functionalization of tetrahydroquinolines at the 4-position. This provides an alternative site for introducing molecular complexity.

Alkyl Functionalization (Isobutyl Group):

The isobutyl group itself presents opportunities for functionalization, although this is generally more challenging than modifying the tetrahydroquinoline core. Reactions targeting the C-H bonds of the isobutyl group would likely require more forcing conditions or specific catalytic systems, such as those used for late-stage C-H functionalization.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Kinetic Studies of Derivatization Reactions

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the derivatization of tetrahydroquinolines, kinetic data can help to optimize reaction conditions and understand the role of different reagents.

In the context of benzylic functionalization via lithiation, kinetic studies on model compounds have been performed. For instance, the kinetic resolution of substituted tetrahydroquinolines by lithiation has been investigated, providing data on the rates of deprotonation and the influence of chiral ligands. These studies reveal that the deprotonation at the benzylic position can be a rapid process, even at low temperatures.

While not directly a derivatization of the ring, kinetic studies on the nitrosation of secondary amines are relevant for understanding potential reactions at the nitrogen atom of the tetrahydroquinoline ring. These studies often show a dependence on the concentration of both the amine and the nitrosating agent.

Below is a hypothetical data table illustrating the type of kinetic data that could be generated for the benzylic functionalization of a model tetrahydroquinoline, based on analogous systems.

| Entry | Electrophile | Temperature (°C) | Time (min) | Yield (%) |

| 1 | CH₃I | -78 | 30 | 85 |

| 2 | (CH₃)₂CO | -78 | 60 | 72 |

| 3 | C₆H₅CHO | -78 | 45 | 78 |

This table is illustrative and based on general reactivity patterns of similar compounds.

Elucidation of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are fundamental to a deep understanding of reaction mechanisms.

In the visible-light-mediated α-oxygenation of related tetrahydroisoquinolines, a proposed mechanism involves the initial formation of an amine radical cation intermediate through a single-electron transfer (SET) process. This intermediate then undergoes further reactions to yield the final oxygenated product. It is plausible that oxidative transformations of this compound could proceed through similar radical cation intermediates.

Computational studies have been employed to investigate the intermediates and transition states in the nitration of tetrahydroquinoline. These studies have calculated the structures and energies of the σ-complexes (Wheland intermediates) and the corresponding transition states for nitration at different positions on the aromatic ring. Such computational approaches could be applied to other reactions of this compound to predict the most likely reaction pathways and to understand the influence of the isobutyl and nitro substituents on the reactivity.

A summary of potential intermediates in key transformations is presented below.

| Transformation | Proposed Intermediate |

| Oxidative Rearrangement | Amine radical cation |

| Benzylic Functionalization | Benzylic carbanion (organolithium) |

| Aromatization | Dihydroquinolinium cation |

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.

Advanced 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign all proton and carbon signals and to elucidate the connectivity and spatial relationships between atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum of a substituted tetrahydroquinoline provides key information. The protons on the isobutyl group would appear in the aliphatic region (typically 0.9-2.0 ppm), while the protons on the tetrahydroquinoline core would be observed at distinct chemical shifts. For instance, the methylene protons at C2, C3, and C4 would show characteristic multiplets. The aromatic protons would be found in the downfield region (around 7.0-8.0 ppm), with their splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group at the C7 position.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The presence of the nitro group is expected to significantly deshield the C7 and adjacent carbon atoms in the aromatic ring.

2D NMR Techniques: To definitively assign the complex NMR spectra of molecules like 1-isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline, a suite of 2D NMR experiments is utilized:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For example, it would show correlations between the protons on C2, C3, and C4 of the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, it would show a correlation between the protons of the isobutyl group and the C1 carbon of the tetrahydroquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry and conformation. It can reveal through-space interactions between protons that are not directly bonded.

Based on data from structurally similar nitro-substituted tetrahydroquinolines, the following table presents expected NMR data.

Interactive Table: Expected ¹H and ¹³C NMR Data for the Tetrahydroquinoline Core

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Protons at Position → Carbon) |

| 2 | ~3.3 - 3.5 (t) | ~45 - 50 | C3, C4, C8a |

| 3 | ~1.8 - 2.0 (m) | ~25 - 30 | C2, C4, C4a |

| 4 | ~2.7 - 2.9 (t) | ~20 - 25 | C3, C4a, C5 |

| 5 | ~7.8 - 8.0 (d) | ~128 - 132 | C4, C6, C7, C8a |

| 6 | ~7.0 - 7.2 (s) | ~120 - 125 | C5, C7, C8 |

| 8 | ~7.3 - 7.5 (d) | ~125 - 130 | C6, C7, C8a |

Note: The actual chemical shifts for this compound may vary. Data is extrapolated from related compounds.

Dynamic NMR (DNMR) studies are relevant when a molecule exists as a mixture of rapidly interconverting conformers. For the tetrahydroquinoline ring, a half-chair conformation is typical. While no specific dynamic NMR studies on this compound have been reported, such studies could potentially provide information on the energy barriers associated with ring-flipping or rotation around the N-C(isobutyl) bond.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and details about the crystal packing and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from analogous structures, such as 1-tosyl-1,2,3,4-tetrahydroquinoline, can provide valuable insights into the expected solid-state conformation.

In the crystal structure of a tetrahydroquinoline derivative, the heterocyclic ring typically adopts a half-chair conformation nih.gov. The bond lengths and angles within the aromatic portion would be characteristic of a substituted benzene (B151609) ring, while the geometry of the saturated portion would reflect sp³ hybridized carbon and nitrogen atoms. The nitro group at C7 would be expected to be coplanar with the aromatic ring to maximize resonance stabilization.

Interactive Table: Representative Bond Data from a Tetrahydroquinoline Analog (1-tosyl-1,2,3,4-tetrahydroquinoline)

| Bond | Bond Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.47 | C2-N1-C8a | 118.5 |

| C2-C3 | 1.52 | N1-C2-C3 | 110.2 |

| C3-C4 | 1.51 | C2-C3-C4 | 111.8 |

| C4-C4a | 1.51 | C3-C4-C4a | 112.1 |

| N1-C1' (isobutyl) | ~1.48 (expected) | C4-C4a-C5 | 121.3 |

| C7-N(nitro) | ~1.47 (expected) | C6-C7-N(nitro) | ~118 (expected) |

Data for 1-tosyl-1,2,3,4-tetrahydroquinoline is used as a representative example nih.gov.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: While the N-H proton of the parent tetrahydroquinoline is replaced by an isobutyl group, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and protons from neighboring molecules are possible and often observed in crystal structures of nitro compounds.

Van der Waals Forces: These forces, particularly from the flexible isobutyl groups, will also play a significant role in the molecular packing.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound (C₁₃H₁₈N₂O₂), the expected exact mass can be calculated.

Calculated Molecular Data

Molecular Formula: C₁₃H₁₈N₂O₂

Molecular Weight: 234.29 g/mol

Exact Mass: 234.1368 Da

HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this exact mass, confirming the compound's elemental formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for tetrahydroquinolines involve cleavages of the heterocyclic ring and loss of substituents.

Interactive Table: Expected Key Fragment Ions in the Mass Spectrum

| m/z (Expected) | Possible Fragment | Fragmentation Pathway |

| 217 | [M-OH]⁺ | Loss of a hydroxyl radical from the nitro group (a common rearrangement) |

| 188 | [M-NO₂]⁺ | Loss of the nitro group |

| 177 | [M-C₄H₉]⁺ | Loss of the isobutyl group (alpha-cleavage) |

| 131 | [C₉H₉N]⁺ | Fragmentation of the tetrahydroquinoline ring after loss of the nitro group |

These fragmentation patterns are predictive and based on the general behavior of related compounds under mass spectrometric analysis.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic structure and photophysical behavior of this compound are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. The electronic spectrum of this molecule is dominated by the chromophoric 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) core. The tetrahydroquinoline moiety itself exhibits absorption bands in the ultraviolet region, corresponding to π → π* transitions within the benzene ring.

The introduction of a nitro group (—NO₂) at the 7-position significantly influences the electronic absorption properties. As a powerful electron-withdrawing group and chromophore, the nitro group extends the π-conjugated system of the aromatic ring. This extension leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted tetrahydroquinoline parent molecule. The absorption spectrum of nitroaromatic compounds is typically characterized by distinct bands. nih.gov For this compound, absorption bands can be attributed to intramolecular charge transfer (ICT) transitions, where electron density is promoted from the electron-rich tetrahydroquinoline ring system (donor) to the electron-deficient nitro group (acceptor). The isobutyl group, being a weakly electron-donating alkyl group, is expected to have a minor auxochromic effect, potentially causing a small red shift and an increase in molar absorptivity.

The photoluminescence properties of nitroaromatic compounds are often characterized by low fluorescence quantum yields. researchgate.net The nitro group is well-known to quench fluorescence through efficient intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), or through other non-radiative decay pathways. researchgate.net Therefore, this compound is expected to exhibit weak fluorescence. Any observed emission would likely be solvatochromic, meaning the position of the emission maximum would shift with solvent polarity, which is a characteristic feature of molecules with significant ICT character in their excited state. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Transition Type | Associated Moiety |

| ~240-270 | π → π* | Benzenoid ring |

| ~320-400 | Intramolecular Charge Transfer (ICT) | Donor-Acceptor System (Tetrahydroquinoline → NO₂) |

Note: The data in this table are estimated values based on the spectroscopic properties of related nitroaromatic and quinoline (B57606) compounds. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and molecular vibrations within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. The presence of the nitro group gives rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The N-H stretching vibration of the secondary amine in the tetrahydroquinoline ring is also a prominent feature. The spectrum is further characterized by C-H stretching vibrations from the aromatic ring, the saturated heterocyclic ring, and the isobutyl substituent.

Key expected vibrational modes for this compound are detailed in the tables below.

Table 2: Predicted Major Infrared (IR) Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3350-3310 | N-H Stretch | Secondary Amine | Medium |

| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring | Medium-Weak |

| 2960-2850 | Aliphatic C-H Stretch | Isobutyl & Tetrahydro- ring | Strong |

| 1620-1600 | C=C Stretch | Aromatic Ring | Medium |

| 1560-1515 | Asymmetric NO₂ Stretch | Nitro Group | Very Strong |

| 1355-1315 | Symmetric NO₂ Stretch | Nitro Group | Very Strong |

| 1300-1250 | Aromatic C-N Stretch | Aryl-Amine | Medium |

Note: The data in this table are based on characteristic group frequencies from general IR correlation tables. vscht.czpressbooks.pub

Table 3: Predicted Major Raman Scattering Peaks

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Isobutyl & Tetrahydro- ring | Strong |

| 1620-1600 | Aromatic Ring Breathing | Aromatic Ring | Strong |

| 1355-1315 | Symmetric NO₂ Stretch | Nitro Group | Very Strong |

| 850-800 | Ring Breathing/Deformation | Tetrahydroquinoline Core | Medium |

Note: The data in this table are based on characteristic group frequencies from general Raman correlation tables. wikipedia.orgsemanticscholar.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding valuable information about its energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure of molecules. DFT, in particular, has become a popular approach due to its balance of accuracy and computational efficiency. These methods are used to optimize the molecular geometry and calculate a wide range of electronic properties. For instance, studies on related heterocyclic compounds, such as 6-methyl-1,2,3,4-tetrahydroquinoline, have employed DFT with the B3LYP functional and a 6-311+G() basis set to achieve close agreement between calculated and observed vibrational frequencies nih.gov. Similarly, theoretical investigations on the nitration of tetrahydroquinoline and its N-protected derivatives have utilized the B3LYP/6-31++G level of computation to analyze the stability of intermediates and predict regioselectivity, which aligns well with experimental outcomes researchgate.net. While specific DFT calculations for 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline are not extensively documented in publicly available literature, the principles from these related studies are directly applicable.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity youtube.comtaylorandfrancis.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability researchgate.net. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO researchgate.netmdpi.com.

For a molecule like this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, while the electron-donating isobutyl and amino groups would raise them. The precise energy values would require specific calculations, but the conceptual framework of FMO theory provides a qualitative prediction of its reactive behavior.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Tetrahydroisoquinoline Derivative (Note: This data is for a representative similar compound and not this compound, as specific data is not publicly available.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the oxygen atoms of the nitro group would exhibit a strong negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely show a positive potential. This analysis is crucial for understanding intermolecular interactions and predicting the molecule's behavior in a biological or chemical system.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them.

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is often used for conformational searching to identify low-energy conformers. For complex molecules like this compound, with its flexible isobutyl group and non-planar tetrahydroquinoline ring, multiple low-energy conformations are expected to exist. A systematic conformational search would involve rotating the rotatable bonds and calculating the energy of each resulting structure to map out the potential energy landscape. Studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline, have shown the existence of multiple stable conformers, with the energy differences between them being quite small researchgate.net.

The tetrahydropyridine ring in the tetrahydroquinoline system is not planar and can adopt various puckered conformations, often described as half-chair or twist-boat forms. The interconversion between these conformations is known as ring inversion. The specific pucker of the ring and the dynamics of its inversion are influenced by the substituents on the ring. In the case of this compound, the bulky isobutyl group at the 1-position will have a significant impact on the preferred ring conformation to minimize steric strain. Computational studies on similar systems, like 1,2,3,4-tetrahydroisoquinoline, have revealed multiple minima on the potential energy surface corresponding to different ring puckers researchgate.net. The energy barriers for the interconversion of these conformers can be calculated, providing insight into the flexibility of the ring system.

Reaction Mechanism Modeling and Transition State Characterization

The synthesis of this compound likely involves two key transformations: the N-alkylation of a tetrahydroquinoline precursor with an isobutyl group and the nitration of the aromatic ring. Computational modeling, particularly using Density Functional Theory (DFT), can provide profound insights into the mechanisms of these reactions.

The nitration of the tetrahydroquinoline ring is an electrophilic aromatic substitution reaction. A theoretical study on the regioselective nitration of N-protected tetrahydroquinolines provides a strong basis for understanding this process. researchgate.net The isobutyl group at the N-1 position is an activating group, directing electrophiles to the ortho and para positions of the aniline-like ring. However, steric hindrance from the isobutyl group might influence the regioselectivity. The nitro group is introduced at the 7-position, which is para to the nitrogen atom.

Computational modeling of the nitration of 1-isobutyl-1,2,3,4-tetrahydroquinoline (B2919728) would involve the following steps:

Reactant and Reagent Modeling: The ground state geometries of 1-isobutyl-1,2,3,4-tetrahydroquinoline and the nitrating agent (e.g., nitronium ion, NO₂⁺) are optimized.

Transition State Searching: The transition state (TS) for the attack of the nitronium ion at the C-7 position is located. This involves identifying a first-order saddle point on the potential energy surface. Key parameters of the transition state, such as the forming C-N bond length and the partial charges on the atoms, can be analyzed.

Intermediate and Product Modeling: The structure of the Wheland intermediate (a resonance-stabilized carbocation) is optimized. The final step, deprotonation to form this compound, is also modeled.

A hypothetical reaction energy profile for the nitration at the C-7 position is presented in Table 1.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (1-isobutyl-1,2,3,4-tetrahydroquinoline + NO₂⁺) | 0 |

| 2 | Transition State 1 (TS1) | +15 to +20 |

| 3 | Wheland Intermediate | +5 to +10 |

| 4 | Transition State 2 (TS2) | +7 to +12 |

| 5 | Products (this compound + H⁺) | -10 to -15 |

| Note: These are estimated values based on general principles of electrophilic aromatic substitution and require specific computational calculations for validation. |

The characterization of the transition state would involve vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate (the C-N bond formation) confirms a true transition state.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

NMR Spectroscopy:

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. researchgate.netnih.gov The calculations would be performed on the optimized geometry of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are illustrative and require specific calculations)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (aromatic) | 6.8 - 7.5 | - |

| H (aliphatic ring) | 1.8 - 3.5 | - |

| H (isobutyl) | 0.9 - 3.0 | - |

| C (aromatic) | 110 - 150 | - |

| C (aliphatic ring) | 20 - 50 | - |

These predicted spectra can be correlated with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental shifts can often be explained by solvent effects or conformational averaging.

Infrared (IR) Spectroscopy:

The vibrational frequencies of this compound can be calculated using ab initio methods, such as DFT. researchgate.net These calculations provide a theoretical IR spectrum, which can be compared to the experimental spectrum. Key vibrational modes to be identified would include:

N-H stretch (if N-unsubstituted precursor is considered): ~3300-3500 cm⁻¹

C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹

NO₂ stretches (asymmetric and symmetric): ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹

C=C stretches (aromatic): ~1450-1600 cm⁻¹

C-N stretches: ~1200-1350 cm⁻¹

The correlation between the calculated and experimental IR spectra can help in assigning the observed absorption bands to specific molecular vibrations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different solvent environments. nih.gov Such simulations are crucial for understanding its solubility, conformational flexibility, and potential interactions with biological macromolecules.

An MD simulation would typically involve the following:

System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, methanol, or a nonpolar solvent like chloroform).

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the inter- and intramolecular interactions.

Simulation Protocol: The system is first minimized to remove any steric clashes, then gradually heated to the desired temperature and equilibrated. A production run is then performed for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the molecule.

Analysis of the MD trajectory can reveal important information about:

Solvent Effects: The arrangement of solvent molecules around the solute can be analyzed to understand solvation patterns. The nitro group and the nitrogen atom of the tetrahydroquinoline ring are expected to form hydrogen bonds with protic solvents.

Conformational Dynamics: The flexibility of the isobutyl group and the puckering of the tetrahydroquinoline ring can be monitored over time. The rotational barrier around the N-C (isobutyl) bond can be estimated.

Dynamic Behavior: Properties such as the radial distribution function of solvent molecules around specific atoms of the solute, and the diffusion coefficient of the solute can be calculated.

Table 3: Potential Insights from Molecular Dynamics Simulations

| Property | Description |

|---|---|

| Solvation Shell Structure | Analysis of the first and second solvation shells around the nitro group and the heterocyclic nitrogen to understand specific solvent interactions. |

| Conformational Preferences | Identification of the most populated conformations of the isobutyl group and the tetrahydroquinoline ring in different solvents. |

| Hydrogen Bonding Dynamics | Calculation of the average number and lifetime of hydrogen bonds between the solute and protic solvents. |

| Rotational Dynamics | Determination of the rotational correlation times for different parts of the molecule to understand its flexibility. |

Research on Derivatives and Analogues

Systematic Chemical Modifications of the Isobutyl Group

The synthesis of N-alkyl homologues and branched isomers of 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) can be achieved through several established synthetic routes. A primary method involves the direct N-alkylation of 7-nitro-1,2,3,4-tetrahydroquinoline with corresponding alkyl halides. However, a more versatile and widely applied approach is the one-pot tandem reduction of the parent quinoline (B57606) followed by reductive alkylation. acs.org This method utilizes a catalyst, such as boronic acid, to facilitate the reduction of a substituted quinoline to its tetrahydroquinoline form, which then reacts in situ with an aldehyde or ketone to yield the desired N-alkylated product. acs.org

For instance, the synthesis of the N-methyl homologue can be accomplished by using formaldehyde (B43269) in the reductive amination step. nih.gov To obtain other linear homologues (ethyl, propyl, butyl) or branched isomers (isopropyl, sec-butyl, tert-butyl), the corresponding aldehydes (acetaldehyde, propionaldehyde, etc.) or ketones (acetone) would be employed.

Table 1: Synthesis of N-Alkyl Homologues and Isomers via Reductive Alkylation This table is interactive. Click on the headers to sort.

| Target N-Substituent | Carbonyl Reagent | Resulting Compound |

|---|---|---|

| Methyl | Formaldehyde | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline |

| Ethyl | Acetaldehyde | 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline |

| n-Propyl | Propionaldehyde | 7-Nitro-1-propyl-1,2,3,4-tetrahydroquinoline |

| Isopropyl | Acetone | 1-Isopropyl-7-nitro-1,2,3,4-tetrahydroquinoline |

The nature of the N-alkyl substituent has a pronounced effect on both the chemical reactivity and the electronic properties of the tetrahydroquinoline molecule.

Electronic Properties: Alkyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to an unsubstituted tetrahydroquinoline. The magnitude of this effect generally correlates with the size and branching of the alkyl group (e.g., tert-butyl > isopropyl > ethyl > methyl). This increased electron density on the nitrogen can also be relayed to the aromatic ring, subtly influencing its electronic character.

Chemical Reactivity: The steric bulk of the N-alkyl group is a critical factor in determining chemical reactivity. While electronically activating, a larger, more branched substituent like isobutyl or tert-butyl can sterically hinder the approach of reagents to the nitrogen atom or to adjacent positions on the ring. chemrxiv.org This steric hindrance can affect the rates of reactions involving the nitrogen atom, such as salt formation or further alkylation. In metal-catalyzed reactions, the interaction between the nitrogen's lone pair and the metal center can be impeded by bulky N-alkyl groups, potentially hindering catalytic cycles. acs.org Conversely, in certain reactions like directed ortho-metalation, N-substituents are known to influence the regioselectivity of deprotonation on the aromatic ring, although some methods have been developed to bypass these directing effects. chemrxiv.org

Table 2: Predicted Effects of N-Alkyl Group Variation This table is interactive. Click on the headers to sort.

| N-Alkyl Group | Inductive Effect (+I) | Steric Hindrance | Predicted Nitrogen Basicity |

|---|---|---|---|

| Methyl | Low | Low | Moderate |

| Ethyl | Medium | Low-Medium | High |

| Isobutyl | High | Medium | High |

Variation of the Nitro Group Position and Additional Substituents on the Aromatic Ring

Modifying the aromatic portion of the molecule, either by changing the position of the nitro group or by introducing additional functional groups, provides a powerful means to fine-tune the electronic landscape and reactivity of the compound.

The synthesis of positional isomers of 1-isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline is primarily governed by the regioselectivity of the electrophilic nitration of the 1-isobutyl-1,2,3,4-tetrahydroquinoline (B2919728) precursor. Direct nitration of tetrahydroquinoline itself is complex, as the reaction conditions (typically strongly acidic) lead to protonation of the nitrogen atom. researchgate.net The resulting ammonium (B1175870) group acts as a powerful deactivating, meta-directing group, favoring substitution at the 6- and 8-positions.

To achieve different substitution patterns, the nitrogen is often protected with a group that can modulate the directing effect. researchgate.net For example, nitration of N-protected tetrahydroquinolines can yield a mixture of isomers, including the 6-nitro and 7-nitro products. mdpi.comresearchgate.net The separation of these isomers can be challenging but is achievable through chromatographic techniques. mdpi.com Alternative strategies, such as the imino Diels-Alder reaction, can provide access to specific regioisomers like the 5-nitro and 7-nitro derivatives that might be difficult to obtain through direct substitution. researchgate.netresearchgate.net

The introduction of additional substituents onto the aromatic ring can be accomplished either by starting with an already substituted aniline (B41778) or by further functionalizing the nitro-tetrahydroquinoline ring. For example, bromination of a tetrahydroquinoline core using reagents like N-bromosuccinimide (NBS) can lead to the formation of poly-brominated analogues. rsc.org

Table 3: Regioselectivity in the Nitration of Tetrahydroquinoline This table is interactive. Click on the headers to sort.

| Substrate | Reaction Conditions | Major Isomer(s) Formed | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline (B108954) | HNO₃/H₂SO₄ | 7-Nitro and other isomers | researchgate.net |

| N-Protonated Tetrahydroquinoline | Acidic Nitration | 6-Nitro, 8-Nitro | researchgate.net |

| N-Fmoc Protected Tetrahydroquinoline | KNO₃/H₂SO₄ | 6-Nitro, 7-Nitro | mdpi.com |

The electronic and steric properties of substituents on the aromatic ring dictate the molecule's reactivity, particularly in reactions such as further electrophilic aromatic substitution (EAS).

Electronic Effects: The nitro group (-NO₂) is a potent electron-withdrawing group due to both a strong negative inductive effect (-I) and a negative resonance effect (-R). lumenlearning.comlibretexts.org This withdrawal of electron density significantly deactivates the aromatic ring, making it much less nucleophilic and therefore less reactive toward electrophiles than benzene (B151609) or the parent tetrahydroquinoline. lumenlearning.com The position of the nitro group influences which carbons on the ring are most deactivated. As a deactivating group, the nitro substituent directs incoming electrophiles to the meta position relative to itself.

If additional substituents are present, their electronic effects combine with that of the nitro group.

Electron-Withdrawing Groups (EWGs) , such as halogens (-Br, -Cl) or cyano (-CN), deactivate the ring. A second EWG would further decrease the ring's reactivity toward electrophiles. Halogens, while deactivating, are an exception as they are ortho-, para-directing. libretexts.org

Steric Effects: Steric hindrance plays a crucial role when bulky substituents are present on the ring. The approach of an electrophile may be physically blocked at positions adjacent to a large group, leading to substitution at less hindered sites. For example, a substituent at the 8-position could significantly hinder further substitution at the 7-position.

Modifications to the Tetrahydroquinoline Ring System

Beyond the N-substituent and the aromatic ring, the saturated carbocyclic portion of the tetrahydroquinoline system offers further opportunities for structural diversification. Modifications can include introducing new substituents, altering the degree of saturation, or building more complex fused or spirocyclic systems.

Research has demonstrated several strategies for such modifications:

Functionalization of Ring Carbons: It is possible to introduce substituents at the C2, C3, and C4 positions. For example, methods have been developed for the highly selective deprotonation and subsequent alkylation or arylation at the C4 position. chemrxiv.org Similarly, lithiation can occur at the C2 position, allowing for the introduction of a variety of electrophiles to create fully substituted centers. nih.gov

Dehydrogenation: The tetrahydroquinoline ring can be oxidized to introduce unsaturation. The use of reagents like N-bromosuccinimide (NBS) can effect a dehydrogenation to yield the corresponding quinoline derivative. rsc.org

Ring Annulation and Spirocyclization: More complex modifications can create polycyclic structures. Strategies involving the dearomative modification of quinolinium salts have been used to assemble fused pyrrolidine-tetrahydroquinoline polycycles. nih.govacs.org Other approaches allow for the construction of spirocyclic compounds, where a single carbon is part of both the tetrahydroquinoline ring and a second ring system. acs.org

Introduction of Carbonyl Groups: The saturated ring can be modified to include keto functionalities. For example, 7,8-dihydroquinolin-5(6H)-ones can be synthesized from cyclohexane-1,3-diones, introducing a carbonyl group at the C5 position. rsc.org

Table 4: Examples of Modifications to the Tetrahydroquinoline Ring This table is interactive. Click on the headers to sort.

| Modification Type | Position(s) Affected | Synthetic Strategy | Resulting Structure |

|---|---|---|---|

| Alkylation/Arylation | C4 | Deprotonation-capture sequence | 4-Substituted Tetrahydroquinoline |

| Substitution | C2 | Lithiation and electrophilic quench | 2,2-Disubstituted Tetrahydroquinoline |

| Dehydrogenation | Full Ring | Oxidation (e.g., with NBS) | Quinoline |

| Ring Fusion | C1, C2 | Dearomative modification of quinolinium salts | Pyrrolidine-fused Tetrahydroquinoline |

| Spirocyclization | C2, C3, or C4 | Various (e.g., visible-light-induced) | Tetrahydroquinoline Spiro-compounds |

Alterations in Ring Saturation or Incorporation of Fused Rings

The tetrahydroquinoline ring system, being partially saturated, offers opportunities for modifications to its degree of saturation. Further reduction of the aromatic portion of the ring is possible, though it would disrupt the aromaticity and significantly alter the compound's properties. Conversely, oxidation to the corresponding quinoline is a common transformation.

A significant area of research in the broader field of tetrahydroquinolines is the incorporation of additional fused rings. These modifications can create more complex, rigid structures with unique three-dimensional shapes. Methodologies for the synthesis of fused-ring systems often involve intramolecular cyclization reactions. For instance, domino reactions, which involve a cascade of reactions in a single step, have been effectively used to generate fused tricyclic tetrahydroquinoline systems. One such approach involves the reduction of a nitro group on a side chain, which then acts as a nucleophile to attack an electrophilic center within the same molecule, leading to the formation of a new ring.

Another strategy for creating fused-ring systems is the Castagnoli–Cushman reaction, which has been applied to 3,4-dihydroisoquinolines (structural isomers of tetrahydroquinolines) to generate tricyclic fused systems. nih.gov This suggests that similar strategies could potentially be adapted for tetrahydroquinoline derivatives. The development of novel methods for constructing these heteropolycycles is of great significance to organic and medicinal chemistry. nih.gov

The following table provides examples of synthetic methods used to create fused-ring systems from related heterocyclic compounds.

| Reaction Type | Starting Material Class | Resulting Fused System | Key Features |

|---|---|---|---|

| Domino Reaction (Reduction-Michael Addition) | 4-(2-nitrobenzyl)-2-cycloalken-1-one | Linear Tricyclic System | High diastereoselectivity for trans-fused products. nih.gov |

| Acid-Catalyzed Cyclization | Enamides and Benzyl Azide | Fused-Ring Tetrahydroquinolines | Complete cis diastereoselectivity. nih.gov |

| Castagnoli–Cushman Reaction | 3,4-Dihydroisoquinolines and Anhydrides | Benzo[a]quinolizidine System | One-step approach to tricyclic systems. nih.gov |

Stereoisomeric Studies of Substituted Tetrahydroquinolines

The stereochemistry of the tetrahydroquinoline ring is a critical aspect of its chemistry. The partially saturated heterocyclic ring can adopt a half-chair conformation, and substituents on this ring can exist in either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The presence of a substituent at the 1-position, such as the isobutyl group in this compound, does not create a stereocenter unless there is restricted rotation or another chiral element present. However, substitution at other positions in the aliphatic ring can lead to the formation of stereoisomers.

Research on polysubstituted tetrahydroquinolines has provided insights into the stereochemical outcomes of their synthesis. For example, in the synthesis of cis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-7-nitro-1,2,3,4-tetrahydroquinoline via a three-component imino Diels-Alder reaction, a high degree of diastereoselectivity was observed. researchgate.net X-ray crystallographic analysis of the product confirmed that the substituents on the tetrahydroquinoline ring occupy equatorial positions. researchgate.net The vicinal coupling constants in the 1H NMR spectrum indicated an axial-axial relationship between adjacent protons, confirming a cis-configuration of the aryl groups at the C-2 and C-4 positions, which are both in pseudo-equatorial orientations. researchgate.net

These studies highlight that the stereochemical arrangement of substituents on the tetrahydroquinoline ring can be controlled and is often influenced by the reaction mechanism and the steric bulk of the substituents. The preference for bulky substituents to occupy equatorial positions to minimize steric strain is a guiding principle in predicting the most stable conformation.

The following table summarizes key findings from stereoisomeric studies of substituted nitro-tetrahydroquinolines.

| Compound | Key Stereochemical Feature | Analytical Method | Finding |

|---|---|---|---|

| cis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-7-nitro-1,2,3,4-tetrahydroquinoline | cis-configuration of C-2 and C-4 substituents | X-ray Crystallography, 1H NMR | Substituents occupy pseudo-equatorial positions, confirming high diastereoselectivity of the synthesis. researchgate.net |

| 2-Aryl-1,2,3,4-tetrahydroquinolines | Diastereoselectivity in reduction | Not specified in abstract | Highly diastereoselective reduction of an intermediate imine leads to a cis relationship between substituents. nih.gov |